Dibromobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibromobenzofuran is a chemical compound with the molecular formula C8H4Br2O. It is a derivative of benzofuran, where two bromine atoms are substituted at the 2 and 3 positions of the benzofuran ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dibromobenzofuran can be synthesized through several methods. One common approach involves the bromination of benzofuran using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction typically occurs under mild conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: Dibromobenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions.
Cross-Coupling Reactions: this compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.
Oxidation and Reduction Reactions: this compound can undergo oxidation to form dibromoquinone derivatives or reduction to yield dibromohydrobenzofuran.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted benzofurans, dibromoquinones, and dibromohydrobenzofurans .
Wissenschaftliche Forschungsanwendungen
Dibromobenzofuran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.
Medicinal Chemistry: this compound derivatives have shown potential as antitumor agents, protein tyrosine phosphatase-1B inhibitors, and antimycobacterial agents.
Materials Science: The compound is used in the development of functional materials, such as ambipolar materials for electronic applications.
Wirkmechanismus
The mechanism of action of dibromobenzofuran and its derivatives involves interactions with specific molecular targets. For example, as an antitumor agent, it may inhibit key enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
2,3,5-Tribromobenzofuran: Another brominated derivative of benzofuran with three bromine atoms.
2-Nitrobenzofuran: A nitro-substituted benzofuran with different chemical properties and applications.
Uniqueness: Dibromobenzofuran is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other benzofuran derivatives. Its ability to undergo regioselective reactions makes it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
104155-13-7 |
---|---|
Molekularformel |
C8H4Br2O |
Molekulargewicht |
275.92 g/mol |
IUPAC-Name |
6,7-dibromo-1-benzofuran |
InChI |
InChI=1S/C8H4Br2O/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-4H |
InChI-Schlüssel |
KAOMITMPVNTTIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C=CO2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.